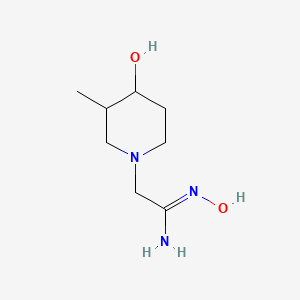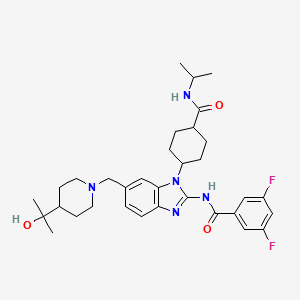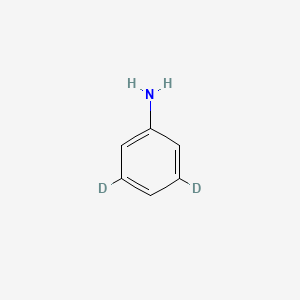
(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of hydroxy and methyl groups further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Hydroxy and Methyl Groups: Functionalization of the piperidine ring with hydroxy and methyl groups can be achieved through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety:
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy and methyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets involved can be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methylbenzaldehyde: A compound with similar functional groups but a different core structure.
O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyl uronium hexafluorophosphate: Another compound with potential biological activity.
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness may confer distinct biological and chemical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-6-4-11(3-2-7(6)12)5-8(9)10-13/h6-7,12-13H,2-5H2,1H3,(H2,9,10) |
Clé InChI |
ADWYRKFVEHNQEA-UHFFFAOYSA-N |
SMILES isomérique |
CC1CN(CCC1O)C/C(=N/O)/N |
SMILES canonique |
CC1CN(CCC1O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)



methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)

